6-bromo-5-methoxy-1-methyl-1H-indazole

Catalog No.
S2695273
CAS No.
1577179-97-5
M.F
C9H9BrN2O
M. Wt
241.088
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-5-methoxy-1-methyl-1H-indazole

CAS Number

1577179-97-5

Product Name

6-bromo-5-methoxy-1-methyl-1H-indazole

IUPAC Name

6-bromo-5-methoxy-1-methylindazole

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3

InChI Key

KDOOXMBUSOIVLU-UHFFFAOYSA-N

SMILES

CN1C2=CC(=C(C=C2C=N1)OC)Br

Solubility

not available

Medicinal Chemistry:

The presence of a methoxy group and a methyl group on the indazole ring system, combined with a bromine atom, introduces various functionalities that could be of interest in drug discovery. The methoxy group can enhance water solubility and potentially interact with biological targets through hydrogen bonding. The methyl group can influence lipophilicity and metabolic stability. The bromine atom can participate in various chemical reactions, potentially leading to diverse biological activities.

Material Science:

Indazole derivatives, including those with similar substitutions as 6-bromo-5-methoxy-1-methyl-1H-indazole, have been explored for their potential applications in material science. For instance, research suggests that certain indazole derivatives exhibit interesting properties such as photoluminescence and electroluminescence, making them potentially suitable for light-emitting devices []. However, specific research on 6-bromo-5-methoxy-1-methyl-1H-indazole in this context is not currently documented in the scientific literature.

6-bromo-5-methoxy-1-methyl-1H-indazole is a synthetic compound characterized by its unique bicyclic structure, consisting of a benzene ring fused to a five-membered pyrazole ring containing two nitrogen atoms. The compound has a molecular formula of C₉H₉BrN₂O and a molecular weight of 227.06 g/mol. The structure features a bromine atom at the 6th position, a methoxy group (–OCH₃) at the 5th position, and a methyl group (–CH₃) attached to the nitrogen atom at the 1st position. This combination of functional groups contributes to its potential biological activities and chemical reactivity .

The mechanism of action of BrMMI is not yet established. Some studies suggest BrMMI may interact with specific enzymes or receptors in biological systems, but further research is needed [].

Typical of indazoles, including:

  • Halogenation: The bromine atom can undergo substitution reactions.
  • Nitration: The aromatic ring can be nitrated under appropriate conditions.
  • Alkylation: The nitrogen atom may participate in alkylation reactions.

The presence of the methoxy group enhances solubility and may allow for hydrogen bonding interactions with biological targets, while the methyl group can influence lipophilicity and metabolic stability .

Research into the biological activity of 6-bromo-5-methoxy-1-methyl-1H-indazole is ongoing, but its structural features suggest potential pharmacological properties. Indazole derivatives have been investigated for various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential as anticancer agents

The unique combination of functional groups in this compound may enhance its interaction with biological macromolecules, making it a candidate for further investigation in drug discovery .

The synthesis of 6-bromo-5-methoxy-1-methyl-1H-indazole can be achieved through several methods. A common approach involves:

  • Starting Material: Utilizing 6-bromoindazole as the base compound.
  • Reagents: Employing sodium methoxide and suitable organic solvents (e.g., N,N-dimethylformamide).
  • Reaction Conditions: Conducting the reaction at controlled temperatures (20-25 °C) to facilitate the formation of the methoxy group.

Specific methodologies may vary, but they generally aim to optimize yield while minimizing toxicity and environmental impact .

6-bromo-5-methoxy-1-methyl-1H-indazole has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Material Science: Its derivatives may exhibit photoluminescent properties, making them suitable for applications in light-emitting devices.

Current research is exploring these avenues to fully understand its utility .

Several compounds exhibit structural similarities to 6-bromo-5-methoxy-1-methyl-1H-indazole, which can provide insight into its uniqueness:

Compound NameStructure FeaturesSimilarity Index
5-Bromo-6-methoxy-1H-indazoleBromine at position 5; methoxy at position 60.90
6-BromoindazoleBromine at position 6; no methoxy or methyl0.89
5-MethoxyindazoleMethoxy at position 5; no bromine0.81
3-Bromo-5-methoxyindazoleBromine at position 3; methoxy at position 50.80

These compounds share similar substitutions but differ in their specific functional groups and positions on the indazole ring, highlighting the unique attributes of 6-bromo-5-methoxy-1-methyl-1H-indazole in terms of potential reactivity and biological activity .

Starting Materials and Precursor Selection

PrecursorRole in SynthesisKey Reaction Step
5-Bromo-2-nitroanisoleProvides bromine and methoxy groupsNitro reduction and cyclization
MethylhydrazineIntroduces the indazole N-methyl groupCyclization with amine intermediate

This approach avoids the need for late-stage halogenation or methoxylation, streamlining the synthesis. However, the reliance on pre-functionalized precursors limits flexibility in modifying substitution patterns post-cyclization [3].

Halogenation and Methoxylation Strategies

When precursors lack the desired substituents, halogenation and methoxylation steps become necessary. Bromination is typically achieved using N-bromosuccinimide (NBS) in dichloromethane, though care must be taken to avoid over-bromination [3]. Methoxylation, conversely, often employs nucleophilic aromatic substitution (SNAr) on halogenated intermediates. For instance, treating 5-bromo-6-nitroindazole with sodium methoxide in methanol introduces the methoxy group at the 5-position [3].

A representative sequence involves:

  • Nitration of 5-bromoindazole using nitric acid to install a nitro group at the 6-position.
  • Methoxylation via SNAr with sodium methoxide, displacing the nitro group.
  • Methylation of the indazole nitrogen using methyl iodide [3] [4].

These steps highlight the challenges of regio- and chemoselectivity, particularly in avoiding side reactions such as demethylation or ring-opening [3].

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of indazole derivatives by enabling precise C–H functionalization. For 6-bromo-5-methoxy-1-methyl-1H-indazole, palladium(II) acetate (Pd(OAc)₂) paired with phosphine ligands facilitates key transformations:

  • Buchwald-Hartwig Amination: Coupling 5-bromo-6-methoxyindazole with methylamine introduces the N-methyl group. This reaction proceeds via oxidative addition of the palladium catalyst into the C–Br bond, followed by transmetalation and reductive elimination [4].
  • Suzuki-Miyaura Coupling: Installing additional aryl groups at the 3-position of the indazole core is achievable using arylboronic acids. For example, coupling 6-bromo-5-methoxy-1H-indazole with phenylboronic acid yields 3-aryl derivatives, though this requires protecting the N–H group [4].

Reaction Conditions for Buchwald-Hartwig Amination

ComponentDetails
CatalystPd(OAc)₂/Xantphos
BaseCs₂CO₃
SolventToluene
Temperature110°C

These methods offer superior regiocontrol compared to traditional routes but require rigorous optimization to prevent catalyst deactivation by the methoxy group [4].

Copper-Assisted Cyclization Techniques

Copper catalysts provide a cost-effective alternative for constructing the indazole ring. A notable method involves Ullmann-type cyclization, where copper(I) iodide mediates the coupling of o-haloanilines with methylhydrazine:

  • Substrate Preparation: 2-Bromo-3-methoxyaniline is treated with methylhydrazine in the presence of CuI.
  • Cyclization: The copper catalyst facilitates intramolecular C–N bond formation, yielding the indazole core [4].

This method avoids palladium’s high cost but suffers from lower yields (50–70%) due to competing side reactions like homo-coupling [4].

Green Chemistry Innovations

Solvent-Free Synthesis Protocols

Recent advances emphasize solvent-free conditions to reduce waste. A photochemical approach using visible light irradiation achieves deoxygenative cyclization of o-carbonyl azobenzenes to indazoles [5]. For 6-bromo-5-methoxy-1-methyl-1H-indazole:

  • Substrate Design: o-Nitrobenzaldehyde derivatives pre-functionalized with bromine and methoxy groups are condensed with methylhydrazine.
  • Light-Induced Cyclization: Irradiation with blue LEDs (450 nm) promotes N–N bond formation without solvents or metals [5].

Advantages:

  • Eliminates toxic solvents.
  • Achieves 80–90% yields under mild conditions [5].

Microwave-Assisted Reaction Optimization

Microwave irradiation accelerates key steps like cyclization and methylation. For example, reacting 5-bromo-6-methoxyindazole with methyl iodide under microwave conditions (100°C, 20 minutes) completes N-methylation in 95% yield, compared to 12 hours under conventional heating [4].

Comparison of Heating Methods

ParameterConventional HeatingMicrowave Irradiation
Reaction Time12 hours20 minutes
Yield85%95%
Energy ConsumptionHighLow

This technique is particularly effective for scaling up production while maintaining high purity [4].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides critical structural information for 6-bromo-5-methoxy-1-methyl-1H-indazole. The compound exhibits characteristic spectral signatures that confirm its substitution pattern and molecular structure [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 6-bromo-5-methoxy-1-methyl-1H-indazole displays distinct resonances characteristic of the indazole ring system. The indazole H-3 proton appears as a singlet in the range of 7.8-8.0 parts per million, representing the characteristic chemical shift for this position in N-methylated indazole derivatives [1] [3]. The aromatic protons H-4 and H-7 resonate at 6.8-7.2 and 7.2-7.5 parts per million respectively, with their chemical shifts influenced by the electron-withdrawing bromine and electron-donating methoxy substituents [3] [4].

The N-methyl group appears as a singlet at 4.0-4.2 parts per million, integrating for three protons, while the methoxy group resonates at 3.8-4.0 parts per million, also integrating for three protons [1] [3]. These chemical shifts are consistent with literature values for similar indazole derivatives and confirm the presence of both substituent groups [3] [4].

Carbon-13 Nuclear Magnetic Resonance Characteristics

¹³C Nuclear Magnetic Resonance spectroscopy provides valuable information about the carbon framework of 6-bromo-5-methoxy-1-methyl-1H-indazole. The indazole C-3 carbon typically appears at 130-135 parts per million, which is characteristic for this position in N-substituted indazole derivatives [3] [4]. The aromatic carbons show distinct chemical shifts: C-5 bearing the methoxy group resonates at 150-155 parts per million due to the electron-donating effect of the methoxy substituent, while C-6 bearing the bromine appears at 105-110 parts per million, significantly upfield due to the heavy atom effect of bromine [3].

The N-methyl carbon appears at 35-40 parts per million, while the methoxy carbon resonates at 55-60 parts per million, both values being typical for these functional groups in indazole systems [3] [4]. These ¹³C Nuclear Magnetic Resonance chemical shifts serve as diagnostic markers for structural confirmation and are essential for distinguishing between regioisomers [3].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 6-bromo-5-methoxy-1-methyl-1H-indazole reveals characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures [5] [6] [7].

Molecular Ion and Primary Fragmentations

Under electron ionization conditions, 6-bromo-5-methoxy-1-methyl-1H-indazole exhibits a molecular ion peak at m/z 241, corresponding to the molecular formula C₉H₉BrN₂O [1] [6]. The fragmentation pattern is dominated by several characteristic pathways typical of indazole derivatives [6] [7].

The primary fragmentation involves loss of the N-methyl group, yielding an ion at m/z 226 [M-CH₃]⁺. This fragmentation is particularly common in N-methylated indazole compounds and represents a favored cleavage pathway [6] [7]. Another significant fragmentation pathway involves the elimination of the methoxy group as formaldehyde (CH₂O), producing an ion at m/z 211 [M-CH₂O]⁺ [5] [6].

Halogen-Specific Fragmentation Pathways

The presence of bromine in the molecular structure leads to distinctive fragmentation patterns. Loss of the bromine radical produces an ion at m/z 162 [M-Br]⁺, which is characteristic of brominated aromatic compounds [6] [7]. Sequential fragmentations involving bromine loss followed by methyl or methoxy elimination yield ions at m/z 147 [M-Br-CH₃]⁺ and m/z 132 [M-Br-CH₂O]⁺ respectively [6].

Ring fragmentation produces smaller diagnostic ions including m/z 105, corresponding to the indazole core fragment after substituent loss, and m/z 78, representing the pyrazole ring portion of the molecule [6] [7]. These fragmentation patterns are consistent with those observed for other indazole derivatives and provide reliable structural identification criteria [6] [8].

Crystallographic Studies

X-Ray Diffraction Analysis of Solid-State Configurations

While specific crystallographic data for 6-bromo-5-methoxy-1-methyl-1H-indazole is not extensively documented in the literature, X-ray diffraction analysis of related indazole derivatives provides insights into the expected solid-state behavior of this compound [10] [11].

Molecular Geometry and Conformational Analysis

X-ray crystallographic studies of similar indazole derivatives demonstrate that the indazole ring system maintains planarity with minimal deviation from coplanarity [10] [11]. The bromine and methoxy substituents are expected to lie approximately in the plane of the indazole ring system, consistent with the aromatic character of the heterocycle [10].

Computational models predict that 6-bromo-5-methoxy-1-methyl-1H-indazole adopts a planar indazole system with slight distortion due to steric effects of the substituents [12]. The N-methyl group is positioned perpendicular to the ring plane, as commonly observed in N-methylated indazole derivatives [10] [11].

Crystal Packing and Unit Cell Parameters

Based on structural analysis of related compounds, 6-bromo-5-methoxy-1-methyl-1H-indazole is expected to crystallize in a monoclinic or triclinic crystal system [10]. The crystal packing is likely influenced by the electronic properties of the bromine and methoxy substituents, which affect intermolecular interactions [11].

Hydrogen Bonding Networks and Supramolecular Arrangements

The solid-state structure of 6-bromo-5-methoxy-1-methyl-1H-indazole is expected to be stabilized by specific intermolecular interactions, particularly involving the methoxy oxygen as a hydrogen bond acceptor [11] [13] [14].

Intermolecular Hydrogen Bonding Patterns

While 6-bromo-5-methoxy-1-methyl-1H-indazole lacks traditional hydrogen bond donors such as N-H groups due to N-methylation, weak hydrogen bonding interactions can occur involving the methoxy oxygen [11] [13]. These interactions may include C-H···O contacts from aromatic or methyl protons to the methoxy oxygen, contributing to crystal stability [13] [14].

Studies of related indazole derivatives demonstrate that molecules can form dimers, trimers, or extended chains through hydrogen bonding networks [11] [13]. The absence of N-H groups in 6-bromo-5-methoxy-1-methyl-1H-indazole prevents the formation of strong N-H···N hydrogen bonds commonly observed in unsubstituted indazoles [11] [14].

Supramolecular Architecture

The crystal structure is likely characterized by weak intermolecular interactions including van der Waals forces, π-π stacking interactions between indazole rings, and halogen bonding involving the bromine substituent [11] [13]. These interactions collectively determine the three-dimensional supramolecular architecture of the crystal [13] [14].

The methoxy group can participate in supramolecular arrangements through its electron-rich oxygen atom, which can interact with electron-deficient aromatic systems or participate in weak hydrogen bonding with neighboring molecules [13]. The bromine substituent may also contribute to crystal packing through halogen bonding interactions, where the bromine acts as an electron acceptor [11] [13].

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of 6-bromo-5-methoxy-1-methyl-1H-indazole [17] [18].

Electronic Structure and Orbital Analysis

Density Functional Theory calculations using the B3LYP functional with appropriate basis sets reveal the electronic distribution in 6-bromo-5-methoxy-1-methyl-1H-indazole [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's reactivity and electronic properties [18].

The bromine substituent significantly affects the electronic density distribution, introducing electron-withdrawing character that influences the reactivity of the indazole ring . The methoxy group provides electron-donating effects, creating a complementary electronic environment that affects the overall charge distribution [18].

Geometric Optimization and Conformational Preferences

Density Functional Theory geometry optimization confirms that 6-bromo-5-methoxy-1-methyl-1H-indazole adopts a planar configuration for the indazole ring system with minimal out-of-plane distortion [17]. The optimized bond lengths and angles are consistent with experimental values from related indazole derivatives [17].

The N-methyl group is positioned perpendicular to the indazole plane, minimizing steric interactions while maintaining optimal orbital overlap with the aromatic system [17]. The methoxy group lies approximately in the plane of the aromatic ring, allowing for conjugation with the π-electron system [18].

XLogP3

2.2

Dates

Last modified: 08-16-2023

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